molecular formula C29H28N2 B5140341 1-(2,3-Dimethylphenyl)-4-(pyren-1-ylmethyl)piperazine

1-(2,3-Dimethylphenyl)-4-(pyren-1-ylmethyl)piperazine

Cat. No.: B5140341
M. Wt: 404.5 g/mol
InChI Key: GXGAGAOHZHBHPT-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-(pyren-1-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyren-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-4-(pyren-1-ylmethyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.

    Substitution Reactions: The 2,3-dimethylphenyl group and the pyren-1-ylmethyl group can be introduced through nucleophilic substitution reactions, often using reagents like alkyl halides or aryl halides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-4-(pyren-1-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical compound.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-4-(pyren-1-ylmethyl)piperazine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethylphenyl)-4-(pyren-1-yl)piperazine
  • 1-(2,3-Dimethylphenyl)-4-(naphthalen-1-ylmethyl)piperazine
  • 1-(2,3-Dimethylphenyl)-4-(anthracen-1-ylmethyl)piperazine

Uniqueness

1-(2,3-Dimethylphenyl)-4-(pyren-1-ylmethyl)piperazine is unique due to the presence of both the 2,3-dimethylphenyl group and the pyren-1-ylmethyl group, which can impart distinct chemical and physical properties. These properties might include enhanced stability, specific electronic characteristics, or unique biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(pyren-1-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2/c1-20-5-3-8-27(21(20)2)31-17-15-30(16-18-31)19-25-12-11-24-10-9-22-6-4-7-23-13-14-26(25)29(24)28(22)23/h3-14H,15-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGAGAOHZHBHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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